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Compound of Interest

Adenosine 5'-triphosphate
Compound Name:
disodium salt

Cat. No.: B13725124

Adenosine 5'-triphosphate (ATP) is the universal energy currency essential for a multitude of
cellular processes, including metabolic pathways, signal transduction, muscle contraction, and
DNA synthesis.[1][2][3] It serves as a primary substrate for enzymes like kinases and a
coenzyme in countless reactions.[4] In its standard experimental form, ATP is supplied as a
disodium salt, a stable and highly soluble powder that readily dissolves to provide the active
ATP molecule for biochemical assays.[2][5]

However, the very characteristic that makes ATP so vital—the high-energy phosphodiester
bonds that are readily cleaved—presents a significant challenge for researchers. The rapid
hydrolysis of the y-phosphate by ATPases and kinases makes it difficult to study the specific
molecular interactions and conformational changes that occur when a protein is in its ATP-
bound state.[1] To overcome this, scientists have developed non-hydrolyzable ATP analogs,
which are indispensable tools for "pausing" enzymatic cycles to investigate binding events,
enzyme mechanisms, and structural dynamics.[1][6][7]

This guide provides a detailed comparison of the performance of standard ATP disodium salt
with key non-hydrolyzable ATP analogs, offering field-proven insights and experimental
protocols for researchers, scientists, and drug development professionals.

Understanding the Reagents: Chemical Structure
and Mechanism
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The fundamental difference between ATP and its non-hydrolyzable analogs lies in the
modification of the triphosphate chain, which renders the terminal phosphate resistant to
enzymatic cleavage.

ATP Disodium Salt: This is the standard, biologically active form of ATP used to fuel enzymatic
reactions.[5][8] Its terminal phosphodiester bond is readily hydrolyzed, releasing energy and
transferring the y-phosphate to a substrate (in the case of kinases) or driving conformational
changes (in motor proteins). Its stability and solubility make it the gold standard for in vitro
assays requiring an energy source.[2]

Non-Hydrolyzable Analogs: These molecules mimic the structure of ATP, allowing them to bind
to the ATP pocket of enzymes, but they resist hydrolysis at the y-phosphate position.[1][9]

Adenylyl Imidodiphosphate (AMP-PNP): In this analog, a nitrogen atom replaces the bridging
oxygen between the (3- and y-phosphates.[1] The resulting imido bond (P-N-P) is highly
resistant to cleavage by most ATPases, making AMP-PNP a true competitive inhibitor.[1][10]
It effectively locks enzymes in a pre-hydrolysis, ATP-bound state, which is invaluable for
structural biology studies like X-ray crystallography.[6][9]

Adenylyl Methylenediphosphonate (AMP-PCP): Similar to AMP-PNP, this analog replaces
the bridging oxygen with a carbon atom, forming a P-C-P bond that is also resistant to
enzymatic hydrolysis.[1][10]

Adenosine 5'-y-thiotriphosphate (ATPyS): This analog features a sulfur atom in place of a
non-bridging oxygen on the y-phosphate.[1] This modification makes the terminal phosphate
significantly more resistant to hydrolysis, but it is not entirely non-hydrolyzable.[1][10] Many
kinases can catalyze the transfer of the thiophosphate group to a substrate, albeit at a much
slower rate than with ATP.[1] The resulting thiophosphorylated product is often resistant to
phosphatases, making ATPyS an exceptional tool for identifying kinase substrates.[1][9]
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Figure 1: Key modifications in the triphosphate chain of ATP analogs.

Performance Comparison in Key Applications

The choice between ATP disodium salt and a non-hydrolyzable analog is dictated entirely by

the experimental objective.
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Enzyme Kinetics: Substrate vs. Inhibitor

In a typical enzyme kinetics experiment, ATP disodium salt serves as the substrate, and its
concentration is varied to determine the Michaelis constant (Km) and maximum velocity (Vmax)
of the reaction.[11][12]

In contrast, non-hydrolyzable analogs like AMP-PNP act as competitive inhibitors. They
compete with ATP for binding to the active site but do not lead to product formation.[1][13] Their
performance is quantified by the inhibition constant (Ki), which represents the concentration of
the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more
potent inhibitor. Studies have characterized numerous non-hydrolyzable ATP analogs as potent
inhibitors for various enzymes.[13]
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ATPyYS behaves as a slow substrate, meaning it is processed by the enzyme but with a
significantly reduced catalytic efficiency (kcat/Km) compared to ATP.[1][9] This unique property
is its primary advantage in specific applications.
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Figure 2: Comparative workflow of a kinase reaction with ATP vs. its analogs.

Signal Transduction: Agonism at P2Y Receptors

ATP is a natural agonist for P2Y G-protein coupled receptors (GPCRS), initiating downstream
signaling cascades.[14] When studying these pathways, ATP disodium salt is used to stimulate
the receptor and measure cellular responses. The signal is transient as extracellular ATP is
rapidly degraded. Non-hydrolyzable analogs can also act as agonists, often with different
potencies, allowing for sustained receptor activation to study downstream events without the
complication of ATP degradation.
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Figure 3: Simplified P2Y receptor signaling pathway activated by ATP.
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Experimental Protocols

The trustworthiness of any comparison relies on robust, self-validating experimental design.
Below are protocols illustrating the distinct applications of ATP analogs.

Protocol 1: Determining the Inhibitory Potency (Ki) of
AMP-PNP

This protocol uses a fluorescence-based competition assay to determine the Ki of a non-
hydrolyzable analog against a kinase. The causality is clear: as the non-fluorescent analog
displaces a fluorescent ATP probe from the kinase's active site, the fluorescence signal
decreases, allowing for the calculation of binding affinity.[1][15]

Objective: To determine the Ki of AMP-PNP for a specific protein kinase.

Materials:

Purified protein kinase of interest.

Fluorescent ATP analog: 2'-(or-3')-O-(Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP).

AMP-PNP.

Assay Buffer: e.g., 50 mM Tris-HCI, pH 7.5, 10 mM MgClz, 1 mM DTT.

96-well black microplate.

Fluorescence plate reader.
Methodology:
o Reagent Preparation:

o Prepare a concentrated stock solution of TNP-ATP and determine its precise
concentration spectrophotometrically.

o Prepare a 2X working solution of the kinase in Assay Buffer.
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o Prepare a serial dilution of AMP-PNP in Assay Buffer, typically ranging from 1 mM down to

1 nM, plus a buffer-only control.

e Assay Setup:

o In the microplate, add the kinase to a final concentration that gives a robust signal (e.g., 1
uM).

o Add TNP-ATP at a fixed concentration, typically close to its dissociation constant (Kd) for
the kinase.[1]

o Add the varying concentrations of the competing analog, AMP-PNP.
o Bring the final volume to 100 pL with Assay Buffer.
e Measurement:

o Incubate the plate at room temperature for 30-60 minutes to allow binding to reach

equilibrium. Protect from light.

o Measure the fluorescence intensity using an excitation wavelength of ~410 nm and an

emission wavelength of ~540 nm.[15]
o Data Analysis:
o Plot the decrease in fluorescence intensity as a function of the AMP-PNP concentration.

o Fit the data to a competitive binding equation to determine the ICso value (the
concentration of AMP-PNP that causes 50% displacement of TNP-ATP).

o Calculate the Ki using the Cheng-Prusoff equation: Ki = ICso / (1 + [TNP-ATP]/Kd), where
[TNP-ATP] is the concentration of the fluorescent probe and Kd is its dissociation constant.

Protocol 2: Non-Radioactive Kinase Substrate
Identification with ATPyS

This workflow leverages the unique ability of ATPyYS to create a stable, thiophosphorylated
substrate that can be specifically detected, a task impossible with standard ATP due to the
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lability of the phosphate group.[1][16]
Objective: To identify novel substrates of a kinase from a cell lysate.

Materials:

Purified active protein kinase.

« ATPYS.

o Cell lysate (source of potential substrates).

 Kinase reaction buffer.

o Alkylation reagent: p-Nitrobenzyl mesylate (PNBM).

o Thiophosphate ester-specific antibody.

o SDS-PAGE gels, Western blot apparatus, and reagents.
Methodology:

e Thiophosphorylation Reaction:

o Incubate the cell lysate with the purified kinase in kinase reaction buffer.
o Add ATPyS to a final concentration of ~100 puM.

o Allow the reaction to proceed for 30-60 minutes at 30°C. This allows the kinase to transfer
the thiophosphate group to its substrates.

 Alkylation of Thiophosphate:
o Stop the kinase reaction.

o Add PNBM to the reaction mixture. This reagent covalently attaches a benzyl group to the
sulfur atom of the thiophosphate, creating a specific epitope for the antibody.

o Incubate to allow the alkylation to complete.
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o Detection of Substrates:

o

Separate the proteins in the reaction mixture by SDS-PAGE.

[¢]

Transfer the proteins to a PVDF or nitrocellulose membrane.

o

Probe the membrane with the thiophosphate ester-specific antibody.

[e]

Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
e Analysis:

o Bands appearing on the Western blot represent proteins that were thiophosphorylated by
the kinase of interest.

o These protein bands can be excised from a parallel gel and identified using mass
spectrometry.

Conclusion

In the landscape of biochemical research, ATP disodium salt and non-hydrolyzable ATP
analogs are not competitors but rather complementary tools, each with a distinct and critical
purpose. ATP disodium salt is the indispensable fuel, providing the energy and the phosphate
group for measuring the dynamic activity of enzymes. Non-hydrolyzable analogs, by contrast,
are the precision instruments of interrogation. They allow researchers to halt enzymatic
processes, stabilize transient states, and introduce specific modifications. AMP-PNP and AMP-
PCP are ideal for studying the "ATP-bound" state for structural and binding analyses, while
ATPyS provides a unique method for creating stable, detectable thiophosphorylated products.
The expert selection of either the standard substrate or the appropriate analog is fundamental
to designing insightful experiments that can unravel complex biological mechanisms.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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